Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro-
Description
Chemical Name: 1-(2-Bromoethyl)-2-methyl-4-nitro-1H-imidazole
CAS Number: 6058-57-7
Molecular Formula: C₆H₈BrN₃O₂
Molecular Weight: 234.05 g/mol
Structural Features:
- A nitro (-NO₂) group at position 4 of the imidazole ring.
- A methyl (-CH₃) group at position 2.
- A 2-bromoethyl (-CH₂CH₂Br) substituent at position 1.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for nitroimidazole derivatives. The bromoethyl group enhances reactivity in alkylation or nucleophilic substitution reactions, making it valuable for constructing complex molecules .
Properties
CAS No. |
18504-27-3 |
|---|---|
Molecular Formula |
C6H8BrN3O2 |
Molecular Weight |
234.05 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3 |
InChI Key |
CSQXNWZCQFPOFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis of 4-Bromo-2-nitro-1H-imidazole (Key Intermediate)
A highly efficient and scalable three-step method for synthesizing 4-bromo-2-nitro-1H-imidazole has been patented (CN111646945A). This method is critical as it provides a precursor for further alkylation to obtain the target compound.
| Step | Reaction Description | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | N-protection of 2-nitroimidazole | React 2-nitroimidazole with sodium hydride in tetrahydrofuran (THF) at -5 °C to room temperature, then add 2-(trimethylsilyl)ethoxymethyl chloride for 1-3 h | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | ~89% |
| 2 | Bromination at 4-position | Treat compound (2) with N-bromosuccinimide (NBS) in DMF/chloroform at room temperature for 10-24 h | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Not specified |
| 3 | Deprotection | React compound (3) with trifluoroacetic acid in dichloromethane (DCM) at room temperature for 1-3 h | 4-bromo-2-nitro-1H-imidazole | Overall yield up to 67.5% |
This method avoids hazardous reagents like n-butyllithium and minimizes byproducts, allowing for industrial-scale production with relatively low cost and good purity.
Alternative Two-Step Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole
An improved two-step method was reported in 2013 for kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole , which is structurally similar and relevant for preparing 1-(2-bromoethyl)-2-methyl-4-nitro-imidazole.
| Step | Reaction Description | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Dibromination of 4-nitroimidazole | Bromine in water with sodium bicarbonate as base, controlled temperature and bromine addition to minimize foaming | 2,5-dibromo-4-nitroimidazole | ~75% |
| 2 | Selective debromination | Sodium iodide and sodium sulfite in acetic acid at 120-125 °C for 16 h | 2-bromo-4-nitroimidazole | ~42% |
This method is safer and scalable but requires careful optimization to control foaming and reaction parameters. The selective debromination step uses in situ reductive deiodination to remove the bromine at the 5-position, yielding the desired monobromo product.
Comparative Analysis of Methods
Summary Table of Preparation Methods
| Stage | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| N-protection | 2-nitroimidazole + sodium hydride + 2-(trimethylsilyl)ethoxymethyl chloride | THF, -5 °C to RT, 1-3 h | ~89% | Protects N-1 for selective bromination | |
| Bromination | NBS bromination | DMF/CHCl3, RT, 10-24 h | Not specified | Selective at 4-position | |
| Deprotection | Trifluoroacetic acid | DCM, RT, 1-3 h | Overall 67.5% | Removes protecting group | |
| Dibromination (alt.) | Bromine + sodium bicarbonate | Water, controlled temp, slow bromine addition | ~75% | Produces 2,5-dibromo-4-nitroimidazole | |
| Debromination (alt.) | Sodium iodide + sodium sulfite | Acetic acid, 120-125 °C, 16 h | ~42% | Selective removal of bromine at 5-position | |
| Alkylation | 2-bromoethyl halide + base | DMF/DMSO, RT or heated | Variable | Introduces 1-(2-bromoethyl) substituent | |
| Methylation | Methyl iodide or dimethyl sulfate + base | Polar aprotic solvent, RT | Variable | Introduces 2-methyl substituent |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Various substituted imidazole derivatives.
Reduction: 1-(2-aminoethyl)-2-methyl-4-nitroimidazole.
Oxidation: 1-(2-bromoethyl)-2-carboxy-4-nitroimidazole.
Scientific Research Applications
Synthesis and Mechanism of Action
Synthesis Methods
The synthesis of Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- typically involves the nitration of 1-(2-bromoethyl)imidazole using a mixture of concentrated nitric acid and sulfuric acid. This process occurs through electrophilic aromatic substitution, introducing the nitro group into the imidazole ring. On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions for yield and purity.
Mechanism of Action
The compound acts as an alkylating agent due to the presence of the bromoethyl group, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction may inhibit enzyme activity or interfere with DNA replication and transcription. Additionally, the nitro group can undergo reduction to generate reactive intermediates that further interact with biological targets.
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology
- Enzyme Inhibition Studies : Imidazole derivatives are often employed to study enzyme inhibition mechanisms. The ability of the bromoethyl group to alkylate biological molecules makes it a useful probe for investigating biological pathways.
- Antiparasitic Activity : Nitroimidazoles have demonstrated significant antiparasitic effects against pathogens such as Trypanosoma cruzi. Research indicates that modifications to the imidazole scaffold can enhance bioactivity .
Industry
- Pharmaceuticals Production : The compound is utilized as an intermediate in producing specialty chemicals and pharmaceuticals. Its functional properties make it suitable for developing drugs targeting various diseases .
Antiparasitic Applications
Research has shown that nitroimidazoles exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A molecular hybridization strategy involving Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- has led to new compounds with improved antiparasitic profiles .
Chemosensitization in Cancer Therapy
Functionalized nitroimidazoles have been evaluated as radio/chemosensitizers targeting tumor-associated carbonic anhydrase isoforms. Compounds derived from Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- have shown nanomolar activity against these isoforms, highlighting their potential in cancer treatment strategies .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Useful in organic synthesis reactions |
| Biology | Enzyme inhibition studies | Effective as a probe for biological pathways |
| Antiparasitic activity | Significant effects against Trypanosoma cruzi | |
| Industry | Pharmaceutical intermediates | Critical role in drug development |
Mechanism of Action
The mechanism of action of Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
4-Bromo-2-Methyl-5-Nitro-1H-Imidazole
CAS : 18874-52-7
Formula : C₄H₄BrN₃O₂
Molecular Weight : 206.0 g/mol
Key Differences :
- Substituent positions: Bromo at position 4, nitro at position 5 (vs. bromoethyl at 1, nitro at 4 in the target compound).
- Lack of ethyl chain reduces molecular weight and alters steric effects.
- Reactivity: The bromine directly attached to the imidazole ring may participate in aromatic substitution, whereas the bromoethyl group in the target compound facilitates alkylation .
Isometronidazole (1-(2-Hydroxyethyl)-2-Methyl-4-Nitroimidazole)
CAS : 705-19-1
Formula : C₆H₉N₃O₃
Molecular Weight : 171.16 g/mol
Key Differences :
- Substituent: Hydroxyethyl (-CH₂CH₂OH) instead of bromoethyl at position 1.
- Applications: Isometronidazole is a registered antimicrobial agent, whereas the bromoethyl variant is a synthetic intermediate.
- Reactivity: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents, while bromine enhances electrophilicity for further derivatization .
4-Ethyl-1-Methyl-2-Nitroimidazole
CAS : 23585-79-7
Formula : C₆H₉N₃O₂
Molecular Weight : 155.16 g/mol
Key Differences :
- Substituent positions: Ethyl (-CH₂CH₃) at position 4, nitro at position 2.
- Electronic effects: The nitro group at position 2 alters the electron density distribution on the imidazole ring compared to position 4 in the target compound.
- Applications: Limited pharmaceutical use due to lack of reactive leaving groups (e.g., bromine) .
Metronidazole
CAS : 443-48-1
Formula : C₆H₉N₃O₃
Molecular Weight : 171.16 g/mol
Key Differences :
- Substituents: Hydroxyethyl at position 1, nitro at position 5 (vs. nitro at position 4 in the target compound).
- Applications: Clinically used as an antibiotic and antiparasitic.
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|---|
| 1-(2-Bromoethyl)-2-Methyl-4-Nitroimidazole | 6058-57-7 | C₆H₈BrN₃O₂ | 234.05 | 1-Bromoethyl, 2-Methyl, 4-Nitro | Pharmaceutical intermediate |
| 4-Bromo-2-Methyl-5-Nitroimidazole | 18874-52-7 | C₄H₄BrN₃O₂ | 206.0 | 4-Bromo, 2-Methyl, 5-Nitro | Research chemical |
| Isometronidazole | 705-19-1 | C₆H₉N₃O₃ | 171.16 | 1-Hydroxyethyl, 2-Methyl, 4-Nitro | Antimicrobial agent |
| 4-Ethyl-1-Methyl-2-Nitroimidazole | 23585-79-7 | C₆H₉N₃O₂ | 155.16 | 4-Ethyl, 1-Methyl, 2-Nitro | Synthetic intermediate |
| Metronidazole | 443-48-1 | C₆H₉N₃O₃ | 171.16 | 1-Hydroxyethyl, 2-Methyl, 5-Nitro | Antibiotic/Antiparasitic |
Key Research Findings
- Reactivity : The bromoethyl group in 1-(2-bromoethyl)-2-methyl-4-nitroimidazole allows efficient alkylation in drug synthesis, unlike hydroxyethyl or ethyl substituents in analogs .
- Stability : The nitro group at position 4 in the target compound may confer greater thermal stability compared to nitro at position 2 or 5, as seen in other derivatives .
- Biological Activity : While Metronidazole and Isometronidazole are bioactive, the bromoethyl variant requires further functionalization to exhibit antimicrobial properties .
Biological Activity
Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- is a notable member of this class, exhibiting various pharmacological properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The chemical structure of Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- can be represented as follows:
This compound features a bromoethyl group and nitro substituent, which are critical for its biological activity. The imidazole ring contributes to its interaction with various biological targets.
1. Antibacterial and Antifungal Activity
Research has demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties. A study evaluating several imidazole derivatives found that compounds with similar structures to Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| I38 | 44 | Bactericidal |
| Aspirin | 200 | Bacteriostatic |
| Indomethacin | 112 | Bacteriostatic |
These results indicate that the imidazole scaffold can enhance antimicrobial efficacy, particularly when modified with electron-withdrawing groups like nitro or halogens .
2. Anti-inflammatory Activity
Imidazole derivatives have also been assessed for their anti-inflammatory properties. In vitro studies showed that certain compounds significantly inhibited pro-inflammatory mediators and reduced nitric oxide release in macrophage models. For example:
- Compound I33 demonstrated potent inhibition of NF-κB transcription factor activity.
- Compound I34 showed efficacy against neutrophil degranulation and IL-6 production.
These findings suggest that Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- may serve as a potential anti-inflammatory agent through similar mechanisms .
3. Cytotoxicity
The cytotoxic effects of imidazole derivatives have been evaluated against various cancer cell lines. Studies indicate that some compounds exhibit selective toxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| SW620 (Colon) | 64.2 | I30 |
| PC3 (Prostate) | 70.2 | I31 |
| MDA-MB-231 (Breast) | >100 | N/A |
The selectivity index for these compounds is favorable compared to standard chemotherapeutics like doxorubicin .
Case Study 1: Synthesis and Evaluation of Novel Derivatives
In a recent study, researchers synthesized several novel imidazole derivatives and evaluated their biological activities. Among these, one compound exhibited an IC50 value of 44 µM against human erythrocytes, outperforming traditional anti-inflammatory drugs like aspirin and indomethacin in terms of potency .
Case Study 2: In Vivo Anti-inflammatory Effects
Another study investigated the in vivo effects of an imidazole derivative on inflammation models in mice. The results indicated a significant reduction in inflammatory hypernociception and myeloperoxidase release, suggesting strong anti-inflammatory potential .
Q & A
Q. What mechanistic insights explain the regioselectivity of bromoethyl substitution in nitroimidazole derivatives?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Monitor reaction intermediates via in-situ FTIR or NMR.
- Steric effects : Molecular mechanics simulations (e.g., MMFF94) evaluate steric hindrance at substitution sites.
- Electronic effects : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
